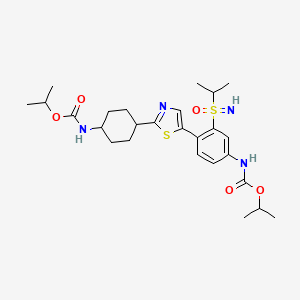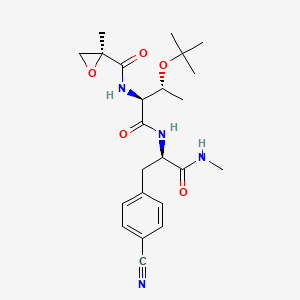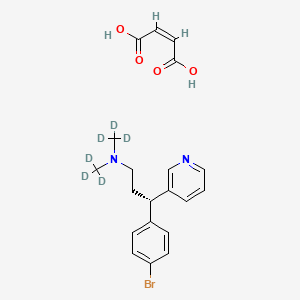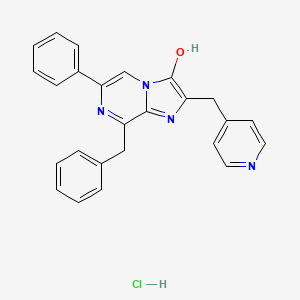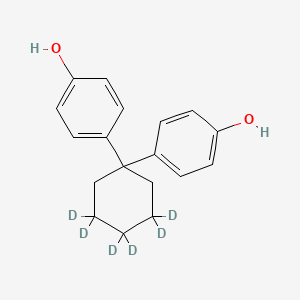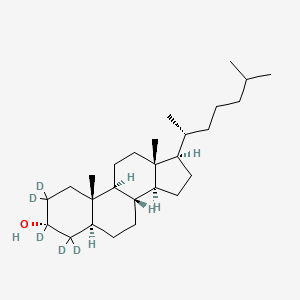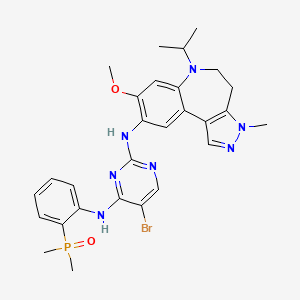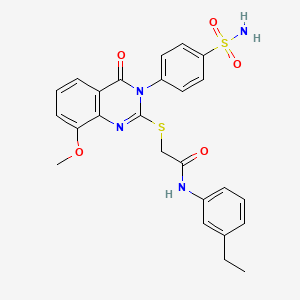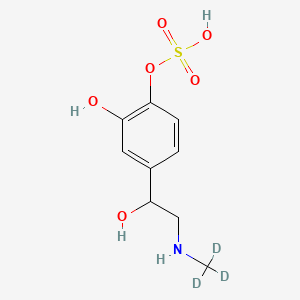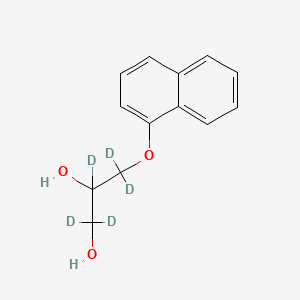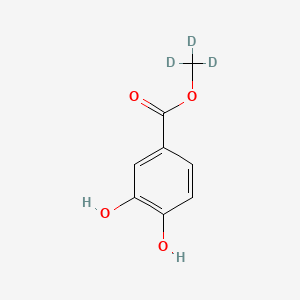
3,4-Dihydroxybenzoic Acid Methyl Ester-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a derivative of 3,4-Dihydroxybenzoic Acid Methyl Ester, which is a major metabolite of antioxidant polyphenols found in green tea . This compound is often used in scientific research due to its unique properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydroxybenzoic Acid Methyl Ester-d3 typically involves the esterification of 3,4-Dihydroxybenzoic Acid with methanol-d3 (deuterated methanol) in the presence of an acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dihydroxybenzoic Acid Methyl Ester-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form catechols.
Substitution: It can undergo nucleophilic substitution reactions at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Quinones
Reduction: Catechols
Substitution: Alkylated or acylated derivatives
Aplicaciones Científicas De Investigación
3,4-Dihydroxybenzoic Acid Methyl Ester-d3 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry and NMR spectroscopy.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the synthesis of other chemical compounds and as a reagent in various industrial processes
Mecanismo De Acción
The mechanism of action of 3,4-Dihydroxybenzoic Acid Methyl Ester-d3 involves its antioxidant properties. It scavenges free radicals and reduces oxidative stress in cells. The compound interacts with various molecular targets, including enzymes and signaling pathways involved in inflammation and cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3,4-Dihydroxybenzoate
- Protocatechuic Acid Methyl Ester
- Methyl Protocatechuate
Uniqueness
3,4-Dihydroxybenzoic Acid Methyl Ester-d3 is unique due to its deuterium labeling, which makes it particularly useful in NMR spectroscopy and mass spectrometry studies. The deuterium atoms provide distinct signals that help in the detailed analysis of molecular structures and dynamics .
Propiedades
Fórmula molecular |
C8H8O4 |
|---|---|
Peso molecular |
171.16 g/mol |
Nombre IUPAC |
trideuteriomethyl 3,4-dihydroxybenzoate |
InChI |
InChI=1S/C8H8O4/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4,9-10H,1H3/i1D3 |
Clave InChI |
CUFLZUDASVUNOE-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC(=O)C1=CC(=C(C=C1)O)O |
SMILES canónico |
COC(=O)C1=CC(=C(C=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-chloro-4-cyano-N'-[4-cyano-2-(trifluoromethyl)phenyl]benzohydrazide](/img/structure/B12418820.png)
